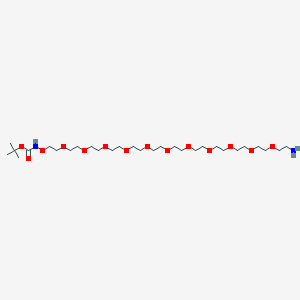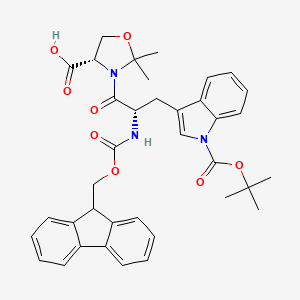
Mtt-AOAc-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Mtt-AOAc-OH” is also known as 4-Methyltrityl-aminooxyacetic acid . It has a molecular weight of 347.41 g/mol and a chemical formula of C22H21NO3 . .
Chemical Reactions Analysis
“this compound” is likely to be involved in similar reactions as the MTT reagent. In cell metabolic activity assays, NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color .Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Methyltrityl-aminooxyacetic acid, also known as Mtt-AOAc-OH, is aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system .
Mode of Action
This compound acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, this compound effectively increases the level of GABA in tissues . This results in changes to neurotransmission processes, potentially affecting mood, sleep, and other neurological functions .
Biochemical Pathways
The inhibition of aminobutyrate aminotransferase by this compound affects the GABA shunt , a sub-pathway of the citric acid cycle . This pathway is responsible for the synthesis and degradation of GABA. By inhibiting aminobutyrate aminotransferase, this compound disrupts the normal functioning of this pathway, leading to an accumulation of GABA .
Result of Action
The primary molecular effect of this compound’s action is the increase in GABA levels in tissues due to the inhibition of aminobutyrate aminotransferase . This can lead to changes in neurotransmission and potentially influence various neurological functions. The specific cellular effects can vary depending on the tissue and cell type, as well as the overall physiological state of the organism.
Biochemische Analyse
Biochemical Properties
4-Methyltrityl-aminooxyacetic acid plays a vital role in biochemical reactions, particularly as an inhibitor of pyridoxal phosphate-dependent enzymes. This compound interacts with enzymes such as cystathionine beta-synthase, which is involved in the transsulfuration pathway responsible for the biosynthesis of cysteine and production of hydrogen sulfide . The interaction between 4-Methyltrityl-aminooxyacetic acid and cystathionine beta-synthase results in the formation of a dead-end PLP-bound intermediate, effectively inhibiting the enzyme’s activity . Additionally, 4-Methyltrityl-aminooxyacetic acid has been shown to inhibit glutamate decarboxylase and GABA-transaminase, impacting the synthesis and metabolism of neurotransmitters .
Cellular Effects
The effects of 4-Methyltrityl-aminooxyacetic acid on various types of cells and cellular processes are profound. In colon cancer cells, this compound has been observed to suppress mitochondrial respiration and glycolytic function, leading to cell cycle arrest in the G0/G1 phase . Furthermore, 4-Methyltrityl-aminooxyacetic acid influences cell signaling pathways by inhibiting hydrogen sulfide production, which is known to promote tumor growth and proliferation . The compound also affects gene expression by altering the activity of enzymes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Methyltrityl-aminooxyacetic acid exerts its effects through specific binding interactions with biomolecules. The compound binds tightly to cystathionine beta-synthase, forming a stable PLP-bound intermediate that inhibits the enzyme’s catalytic activity . This inhibition disrupts the production of hydrogen sulfide, a key signaling molecule in various physiological processes . Additionally, 4-Methyltrityl-aminooxyacetic acid inhibits other pyridoxal phosphate-dependent enzymes, such as glutamate decarboxylase and GABA-transaminase, by forming similar stable intermediates . These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methyltrityl-aminooxyacetic acid in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as temperatures below -15°C . Over time, the effects of 4-Methyltrityl-aminooxyacetic acid on cellular function may change due to its degradation or interaction with other biomolecules. Long-term in vitro and in vivo studies have demonstrated that the compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, although its efficacy may decrease over time .
Dosage Effects in Animal Models
The effects of 4-Methyltrityl-aminooxyacetic acid vary with different dosages in animal models. In studies involving colon cancer xenografts in mice, higher doses of the compound (e.g., 1 mg/kg/day) significantly reduced tumor growth and metastasis formation . At lower doses, the compound’s efficacy was diminished, indicating a threshold effect . Additionally, high doses of 4-Methyltrityl-aminooxyacetic acid may lead to toxic or adverse effects, such as elevated plasma homocysteine levels . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
4-Methyltrityl-aminooxyacetic acid is involved in several metabolic pathways, primarily through its interactions with pyridoxal phosphate-dependent enzymes. The compound inhibits cystathionine beta-synthase, disrupting the transsulfuration pathway and reducing hydrogen sulfide production . This inhibition affects metabolic flux and metabolite levels, particularly those related to cysteine and glutathione biosynthesis . Additionally, 4-Methyltrityl-aminooxyacetic acid impacts the metabolism of neurotransmitters by inhibiting glutamate decarboxylase and GABA-transaminase, leading to altered levels of glutamate and GABA .
Transport and Distribution
The transport and distribution of 4-Methyltrityl-aminooxyacetic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes by amino acid transporters, which facilitate its uptake and distribution within cells . Once inside the cell, 4-Methyltrityl-aminooxyacetic acid may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 4-Methyltrityl-aminooxyacetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to mitochondria, where it inhibits enzymes involved in energy metabolism . Additionally, 4-Methyltrityl-aminooxyacetic acid may be directed to other cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with specific targeting signals and binding proteins . These localization patterns are essential for the compound’s activity and function within the cell.
Eigenschaften
IUPAC Name |
2-[[(4-methylphenyl)-diphenylmethyl]amino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-17-12-14-20(15-13-17)22(23-26-16-21(24)25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEFZEWNSNQNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)









![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)
![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)
